molecular formula C18H11NO3 B051724 7-nitrobenzo[a]anthracen-11-ol CAS No. 119087-35-3

7-nitrobenzo[a]anthracen-11-ol

Cat. No.: B051724
CAS No.: 119087-35-3
M. Wt: 289.3 g/mol
InChI Key: JJSLHWGBQRWXCX-UHFFFAOYSA-N
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Description

Benz(a)anthracen-11-ol, 7-nitro- is a polycyclic aromatic hydrocarbon with the molecular formula C18H11NO3. It is a derivative of benz(a)anthracene, characterized by the presence of a hydroxyl group at the 11th position and a nitro group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracen-11-ol, 7-nitro- typically involves the nitration of benz(a)anthracen-11-ol. The reaction is carried out using a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective nitration at the 7th position .

Industrial Production Methods

Industrial production of Benz(a)anthracen-11-ol, 7-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the large volumes and ensure safety and efficiency. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracen-11-ol, 7-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benz(a)anthracen-11-ol, 7-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benz(a)anthracen-11-ol, 7-nitro- involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, potentially leading to mutagenic or carcinogenic effects. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent compound without the hydroxyl and nitro groups.

    Benz(a)anthracen-11-ol: Lacks the nitro group.

    Benz(a)anthracen-7-nitro: Lacks the hydroxyl group.

Uniqueness

Benz(a)anthracen-11-ol, 7-nitro- is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research applications .

Properties

IUPAC Name

7-nitrobenzo[a]anthracen-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-17-7-3-6-13-16(17)10-15-12-5-2-1-4-11(12)8-9-14(15)18(13)19(21)22/h1-10,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSLHWGBQRWXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=CC=C4)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152310
Record name Benz(a)anthracen-11-ol, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119087-35-3
Record name Benz(a)anthracen-11-ol, 7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119087353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracen-11-ol, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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